molecular formula C10H9F3O3 B2483849 Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester CAS No. 1567667-05-3

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester

Cat. No.: B2483849
CAS No.: 1567667-05-3
M. Wt: 234.174
InChI Key: SAMFHIZBXDPRRR-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester is a chemical compound that features a benzoic acid core with a hydroxymethyl group at the 5-position and a trifluoromethyl group at the 2-position. The compound is further esterified with a methyl group. This unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester typically involves the trifluoromethylation of a benzoic acid derivative followed by esterification. One common method includes the radical trifluoromethylation of a benzoic acid precursor using a trifluoromethylating agent under radical conditions . The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent . The final esterification step involves reacting the hydroxymethylated benzoic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester exerts its effects is largely dependent on its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets. These properties make the compound a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the trifluoromethyl and hydroxymethyl groups in benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester imparts unique chemical properties, such as enhanced lipophilicity, metabolic stability, and specific reactivity patterns. These characteristics make it distinct from other similar compounds and valuable in various scientific and industrial applications .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMFHIZBXDPRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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